2,4-Dichloro-1-(1,2-dichloroethyl)benzene
Description
Contextualization within Halogenated Aromatic and Aliphatic Compounds
2,4-Dichloro-1-(1,2-dichloroethyl)benzene is a halogenated organic compound, a broad class of molecules characterized by the presence of one or more halogen atoms. noaa.govchemicalbook.com Specifically, it possesses both aromatic and aliphatic features, containing a dichlorinated benzene (B151609) ring and a dichloroethyl side chain. guidechem.comchemicalbook.com Halogenated aromatic hydrocarbons contain a benzene ring with one or more halogen atoms, while halogenated aliphatic hydrocarbons feature halogen atoms bonded to a non-aromatic carbon chain. chemicalbook.comncert.nic.in
The presence of chlorine atoms significantly influences the molecule's chemical properties. The carbon-halogen bond is polarized due to the higher electronegativity of halogens compared to carbon, creating a partial positive charge on the carbon and a partial negative charge on the halogen. ncert.nic.in This polarity affects the molecule's reactivity and physical properties like boiling point and solubility. pressbooks.pub Generally, halogenation increases the molecular weight and boiling point of hydrocarbons. chemicalbook.com Halogenated organic compounds have wide-ranging applications, serving as solvents, chemical intermediates, and building blocks for polymers and pesticides. noaa.govncert.nic.in
Significance in Advanced Organic Synthesis and Precursor Chemistry
The primary significance of this compound in advanced organic synthesis lies in its role as a key chiral intermediate. Chirality is a critical aspect of pharmaceutical chemistry, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. nih.govresearchfloor.org The production of single-enantiomer drugs is therefore highly important. nih.govpharmasalmanac.com
Specifically, the (S)-enantiomer, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, is a crucial precursor in the synthesis of luliconazole. google.compatsnap.com Luliconazole is an imidazole (B134444) antifungal agent used for the topical treatment of fungal infections. patsnap.comchemicalbook.com The synthesis of enantiomerically pure luliconazole relies on the availability of high-purity chiral intermediates like (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. unimi.it
Overview of Contemporary Research Endeavors
Contemporary research efforts concerning this compound are predominantly focused on optimizing its synthesis to improve yield, reduce costs, and enhance enantiomeric purity for pharmaceutical applications. A notable development in this area is a patented method for synthesizing (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. google.compatsnap.com
This synthesis involves a multi-step process starting from ω-chloro-2,4-dichloroacetophenone. A key step is the asymmetric reduction of this precursor to form (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol using a chiral catalyst. google.com This chiral alcohol is then chlorinated to yield the final product, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. google.com This method is highlighted for its high yield and cost-effectiveness, making it suitable for industrial-scale production. google.compatsnap.com The focus of such research underscores the importance of developing efficient and green chemical processes for the synthesis of pharmaceutical intermediates.
Physicochemical Properties of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene
| Property | Value |
| CAS Number | 1428650-20-7 |
| Molecular Formula | C₈H₆Cl₄ |
| Molecular Weight | 243.95 g/mol |
| Boiling Point | 304.0 ± 37.0 °C at 760 mmHg (Predicted) |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) |
| Flash Point | 141.2 ± 23.9 °C (Predicted) |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) |
| Refractive Index | 1.565 (Predicted) |
Note: The physicochemical properties listed are predicted values from chemical databases. guidechem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl4 |
|---|---|
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,4-dichloro-1-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
InChI Key |
GLJWQAGDENBNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,4 Dichloro 1 1,2 Dichloroethyl Benzene
Stereoselective Synthesis of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene
The introduction of chirality into the 1,2-dichloroethyl side chain of this compound is a significant synthetic challenge. Stereoselective methods aim to control the spatial arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.
Chiral Catalysis in Asymmetric Chlorination Approaches
Asymmetric chlorination, facilitated by chiral catalysts, represents a powerful strategy for the enantioselective synthesis of chlorinated compounds. While direct asymmetric chlorination of a suitable styrene (B11656) precursor to yield this compound is a plausible route, the literature primarily focuses on the development of chiral catalysts for the chlorination of other substrates. However, the principles of these catalytic systems can be extended to the synthesis of the target molecule.
Axially chiral ligands and organocatalysts have demonstrated considerable success in asymmetric catalysis. These catalysts can create a chiral environment around the substrate, directing the attack of the chlorinating agent to one face of the molecule. For instance, the development of axially chiral styrene-based organocatalysts has been shown to be effective in controlling stereoselectivity through π–π interactions and multiple hydrogen bonds. While these have been primarily applied to reactions like Michael additions, the underlying principles of creating a chiral pocket are relevant for asymmetric chlorination.
The enantioselective synthesis of compounds with a halogenated tetrasubstituted carbon remains a challenge, but organocatalysis has emerged as a promising approach. Chiral tertiary amine catalysts, for example, have been successfully employed in the asymmetric chlorination of 3-substituted oxindoles. Similarly, chiral metal complexes, such as those involving PyBidine ligands with zinc, have been shown to catalyze the enantioselective chlorination of β-ketoesters. These examples highlight the potential of using chiral catalysts to induce enantioselectivity in chlorination reactions that could be adapted for the synthesis of chiral this compound.
Multi-Step Pathways from Substituted Chlorinated Alcohols
A common and effective strategy for the synthesis of chiral molecules is to start from a chiral precursor. In the context of this compound, a multi-step pathway originating from a substituted chlorinated alcohol is a viable approach. This method allows for the establishment of the desired stereocenter in an early step, which is then carried through subsequent transformations.
A key intermediate in this pathway is chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866). The synthesis of this alcohol can be achieved through the asymmetric reduction of a corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone. Industrialized production methods for chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol have been developed, employing catalytic reduction techniques that can yield the desired enantiomer with high chemical and optical purity.
Once the chiral alcohol is obtained, it can be converted to the target compound through a substitution reaction. The hydroxyl group of the alcohol is a poor leaving group and must be activated before it can be replaced by a chlorine atom. This activation and subsequent substitution can be achieved using various chlorinating agents. For example, a related compound, 2,4-dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene, has been synthesized from 1-(2,4-dichlorophenyl)ethanol (B75374), demonstrating the feasibility of reactions at the benzylic position.
| Starting Material | Key Transformation | Product |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Asymmetric reduction | (S)- or (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
| Chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol | Chlorination of the hydroxyl group | Chiral this compound |
Role of Chlorinating Reagents (e.g., Oxalyl Chloride) and Reaction Mechanisms
The conversion of the chiral alcohol intermediate to the final dichloroethyl product hinges on the choice of an appropriate chlorinating reagent. Oxalyl chloride is a versatile and effective reagent for the chlorination of alcohols. The reaction mechanism typically involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion.
When an alcohol reacts with oxalyl chloride, an unstable oxalyl chloro ester is formed. This intermediate can then decompose, often with the assistance of a base like pyridine, to yield the corresponding alkyl chloride. The reaction is generally efficient and proceeds with inversion of configuration at the stereocenter, which is a crucial consideration for stereoselective synthesis.
In some cases, the use of a catalyst such as dimethylformamide (DMF) can enhance the reactivity of oxalyl chloride. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.
Other common chlorinating agents for converting alcohols to chlorides include thionyl chloride (SOCl₂) and phosphorus chlorides (PCl₃, PCl₅). The choice of reagent can influence the reaction conditions and the stereochemical outcome.
| Chlorinating Reagent | Typical Conditions | Mechanistic Feature |
| Oxalyl Chloride | Often with a base (e.g., pyridine) | Formation of an unstable oxalyl chloro ester |
| Thionyl Chloride (SOCl₂) | Can be run neat or with a solvent | Formation of a chlorosulfite ester |
| Phosphorus Pentachloride (PCl₅) | Generally vigorous reaction | Formation of a phosphate (B84403) ester intermediate |
Regioselective and Chemoselective Chlorination Routes
The synthesis of the 2,4-dichlorinated aromatic ring of the target molecule requires precise control over the position of chlorination. Regioselective and chemoselective chlorination strategies are employed to introduce chlorine atoms at the desired positions on the aromatic ring and the ethyl side chain, respectively.
Chlorination of Substituted Toluene (B28343) Derivatives
The 2,4-dichlorophenyl moiety of the target compound is often synthesized through the chlorination of a substituted toluene derivative. Toluene itself can be chlorinated to produce a mixture of ortho- and para-chlorotoluene. Further chlorination of p-chlorotoluene can then lead to the desired 2,4-dichlorotoluene.
The regioselectivity of this electrophilic aromatic substitution is highly dependent on the catalyst used. Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed to polarize the chlorine molecule, making it a better electrophile. The choice of catalyst can influence the ratio of the resulting dichlorotoluene isomers. For instance, using zirconium tetrachloride as a catalyst for the chlorination of para-chlorotoluene has been shown to produce a high proportion of 2,4-dichlorotoluene.
The reaction conditions, including temperature and solvent, also play a critical role in determining the product distribution. For example, zeolite catalysts have been investigated for the selective chlorination of toluene, with the selectivity being influenced by the reaction conditions and the solvent.
| Starting Material | Catalyst | Key Products |
| Toluene | FeCl₃ | o-chlorotoluene, p-chlorotoluene |
| p-Chlorotoluene | Zirconium tetrachloride | 2,4-dichlorotoluene, 3,4-dichlorotoluene |
| Toluene | Zeolite K-L | p-chlorotoluene (major), o-chlorotoluene (minor) |
Side-chain chlorination of toluene derivatives can also occur, particularly in the presence of UV light or radical initiators. This competing reaction pathway must be carefully controlled to achieve the desired nuclear chlorination.
Electrochemical Chlorination Approaches for Halogenated Ethylbenzenes
Electrochemical methods offer a potentially greener and more controlled alternative to traditional chemical reagents for chlorination. Anodic oxidation can be used to generate reactive chlorine species in situ from a chloride source. While the direct electrochemical chlorination of a halogenated ethylbenzene (B125841) to produce this compound is not extensively documented in the literature, the general principles of electrochemical halogenation are applicable.
Electrochemical chlorination of aromatic compounds typically involves the oxidation of a chloride salt at the anode to generate chlorine or a related electrophilic chlorine species. This reactive species can then undergo an electrophilic aromatic substitution reaction with the substrate. The regioselectivity of this process can be influenced by the electrode material, the solvent system, and the presence of mediators.
For the side-chain chlorination of ethylbenzenes, electrochemical methods could potentially offer an alternative to radical-based methods that use UV light. Anodic oxidation has been studied for the benzylic fluorination of ethylbenzene derivatives, suggesting that similar approaches for chlorination may be feasible. The challenge lies in controlling the chemoselectivity between ring and side-chain chlorination, as well as the degree of chlorination on the side chain.
Research in this area has explored biphasic anodic oxidation for aromatic halogenation, using aqueous metal salts as the halogen source. Such systems, often employing phase-transfer catalysts, can facilitate the transport of anions and their oxidative transformation. While these methods have been demonstrated for the chlorination of various arenes, their specific application to halogenated ethylbenzenes for the synthesis of the target compound remains an area for further investigation.
Radical-Mediated Chlorination Mechanisms
The addition of chlorine across the double bond of a styrene precursor, such as 2,4-dichlorostyrene (B1605465), can proceed via a radical chain mechanism. This pathway is an alternative to the more common ionic mechanism and is typically initiated by light, heat, or a radical initiator. The reaction of styrene with chlorine dioxide, for instance, has been reported to produce (1,2-dichloroethyl)benzene (B94001) as a byproduct through a proposed radical addition/elimination mechanism.
The fundamental steps of a free-radical addition reaction are initiation, propagation, and termination. In the context of chlorinating a substituted styrene, the process would likely unfold as follows:
Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step requires an input of energy, often in the form of UV light or heat.
Cl₂ + energy → 2 Cl•
Propagation: This phase consists of two key steps that perpetuate the radical chain:
A chlorine radical adds to the less substituted carbon of the alkene double bond in the 2,4-dichlorostyrene molecule. This is because the resulting radical is stabilized by the phenyl ring on the more substituted carbon.
The newly formed carbon-centered radical then abstracts a chlorine atom from another molecule of Cl₂, yielding the final product, this compound, and regenerating a chlorine radical to continue the chain.
Termination: The radical chain is concluded when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two chlorine radicals or a chlorine radical with a carbon-centered radical.
Recent advancements in photocatalysis have demonstrated the use of visible light in conjunction with a catalyst, such as ferric chloride (FeCl₃), to generate chlorine radicals for the vicinal dichlorination of alkenes. This method offers a milder and more selective alternative to traditional radical initiation methods.
Optimization of Synthetic Pathways for Yield and Purity
The efficient synthesis of this compound, particularly in its enantiomerically pure form, requires careful optimization of reaction conditions. A patented method for the synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene highlights several key factors for achieving high yield and optical purity. organic-chemistry.org
The synthesis of the (S)-enantiomer involves a two-step process starting from ω-chloro-2,4-dichloroacetophenone. organic-chemistry.org The first step is the asymmetric reduction of the ketone to form (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. organic-chemistry.org This is followed by the conversion of the alcohol to the final product using a chlorinating agent like oxalyl chloride. organic-chemistry.org
Key optimization parameters from this process include:
Catalyst System: The use of a chiral catalyst is crucial for the asymmetric reduction step to ensure high enantiomeric purity of the intermediate alcohol, which in turn dictates the optical purity of the final product. organic-chemistry.org
Phase Transfer Catalyst: The addition of a surfactant or a phase transfer catalyst can enhance the reaction rate and yield by facilitating the interaction between reactants in different phases. organic-chemistry.org
Control of pH: Maintaining the pH of the reaction mixture at a specific value (e.g., 7.2) is critical for optimizing the enzymatic or catalytic activity and minimizing side reactions. organic-chemistry.org
Temperature: As with most chemical reactions, temperature plays a significant role. The patented process specifies a reaction temperature of 28°C to achieve a high yield of 95.0% and an optical purity of 99.2%. organic-chemistry.org
Purification Methods: Post-reaction workup, including extraction and recrystallization, is essential for isolating the product with high purity. organic-chemistry.org
The table below summarizes the reported results for the optimized synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. organic-chemistry.org
| Parameter | Value |
|---|---|
| Starting Material | ω-chloro-2,4-dichloroacetophenone |
| Final Product | (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene |
| Overall Yield | ≥90.0% |
| Optical Purity | ≥99.0% |
| Reaction Temperature | 28 °C |
| Reaction pH | 7.2 |
General strategies for optimizing the vicinal dichlorination of styrenes to improve yield and purity also include the careful selection of the chlorinating agent, solvent, and reaction temperature to suppress side reactions such as elimination and polymerization.
Mechanistic Investigations of 2,4 Dichloro 1 1,2 Dichloroethyl Benzene Reactivity
Reaction Pathways and Transformation Mechanisms
The chemical transformations of 2,4-dichloro-1-(1,2-dichloroethyl)benzene can be broadly categorized into reactions involving the aliphatic side chain and those involving the aromatic ring. The primary pathways include nucleophilic substitution on the dichloroethyl group, electrophilic substitution on the dichlorinated benzene (B151609) ring, and elimination reactions to form unsaturated derivatives.
The 1,2-dichloroethyl group attached to the 2,4-dichlorophenyl ring is susceptible to nucleophilic substitution reactions. The carbon atoms of the ethyl chain are electrophilic due to the presence of the electron-withdrawing chlorine atoms. Nucleophiles can attack these carbons, leading to the displacement of a chloride ion.
The reactivity of the two chlorine atoms on the ethyl chain is not identical. The benzylic carbon (the carbon directly attached to the benzene ring) is particularly activated towards nucleophilic substitution. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition state of both S(_N)1 and S(_N)2 reactions.
S(_N)1 Mechanism: A unimolecular nucleophilic substitution (S(_N)1) pathway would involve the initial departure of a chloride ion from the benzylic position to form a resonance-stabilized benzylic carbocation. The positive charge can be delocalized into the aromatic ring, which significantly lowers the activation energy for this step. The subsequent attack of a nucleophile on this carbocation would lead to the substitution product. The 2,4-dichloro substitution on the benzene ring, being electron-withdrawing, would slightly destabilize this carbocation compared to an unsubstituted phenyl ring, but the benzylic position remains a favorable site for carbocation formation.
S(_N)2 Mechanism: A bimolecular nucleophilic substitution (S(_N)2) mechanism is also plausible, especially for the primary benzylic halide if the starting material is considered from the perspective of 1-(2,4-dichlorophenyl)-1,2-dichloroethane. In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon in a single concerted step, leading to the displacement of the leaving group. The rate of this reaction is sensitive to steric hindrance. Primary benzylic halides are generally good substrates for S(_N)2 reactions. ucalgary.ca
The chlorine on the second carbon of the ethyl chain is less reactive towards nucleophilic substitution as it is a secondary alkyl halide and lacks the direct resonance stabilization from the phenyl ring. Reactions at this position would likely follow standard S(_N)1 or S(_N)2 pathways for secondary halides, often competing with elimination reactions.
Table 1: Plausible Nucleophilic Substitution Reactions
| Position of Substitution | Probable Mechanism(s) | Influencing Factors | Potential Products |
|---|---|---|---|
| Benzylic Carbon (C-1) | S(_N)1, S(_N)2 | Resonance stabilization of carbocation/transition state, nature of nucleophile, solvent polarity. | 1-(2,4-dichlorophenyl)-1-substituted-2-chloroethane |
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The dichlorinated benzene ring in this compound is deactivated towards EAS due to the electron-withdrawing inductive effect of the two chlorine atoms. researchgate.net However, reactions can still occur under appropriate conditions, and the directing effects of the existing substituents determine the position of the incoming electrophile.
The two chlorine atoms are ortho, para-directing deactivators. libretexts.org The 1,2-dichloroethyl group is generally considered to be a deactivating group due to the inductive effect of the chlorine atoms on the side chain, and it is expected to be a meta-director. The directing effects of these groups are summarized below:
Chlorine at C-2: Directs incoming electrophiles to the ortho (position 3) and para (position 6) positions relative to itself.
Chlorine at C-4: Directs incoming electrophiles to the ortho (positions 3 and 5) and para (position 2, already substituted) positions relative to itself.
1,2-Dichloroethyl group at C-1: Inductively deactivating and likely directs to the meta positions (positions 3 and 5).
Considering the combined directing effects, the most likely position for electrophilic attack is the C-5 position, which is meta to the 1,2-dichloroethyl group and ortho to the chlorine at C-4. Position 3 is also a potential site, being ortho to the chlorine at C-2 and meta to the 1,2-dichloroethyl group. Steric hindrance from the bulky side chain might disfavor substitution at the C-6 position, which is ortho to the 1,2-dichloroethyl group.
The 1,2-dichloroethyl moiety can undergo elimination of hydrogen chloride (HCl) to form a double bond, leading to the formation of halogenated styrene (B11656) derivatives. This dehydrohalogenation is typically promoted by a base. chemistrysteps.com The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, which involves a concerted removal of a proton by the base and the departure of a leaving group. masterorganicchemistry.com
For an E2 reaction to occur, the hydrogen atom and the leaving group (a chlorine atom in this case) must be in an anti-periplanar conformation. libretexts.org This stereochemical requirement can influence the regioselectivity and stereoselectivity of the elimination.
Two possible elimination products can be formed from this compound:
Elimination of the benzylic chlorine and a hydrogen from the second carbon: This would lead to the formation of 2,4-dichloro-1-(2-chlorovinyl)benzene .
Elimination of the chlorine from the second carbon and a hydrogen from the benzylic carbon: This would result in the formation of 2,4-dichloro-1-(1-chlorovinyl)benzene .
The acidity of the protons and the stability of the resulting alkene will influence which product is favored. The benzylic proton is generally more acidic due to the proximity of the electron-withdrawing phenyl group. Therefore, its removal by a base is often favored. The stability of the resulting conjugated styrene system also drives the reaction.
Several competing reaction pathways and side reactions can occur during the synthesis and subsequent reactions of this compound.
Overchlorination: During the synthesis of the target compound, which likely involves the chlorination of 2,4-dichlorostyrene (B1605465) or a related precursor, overchlorination can be a significant side reaction. This can lead to the introduction of additional chlorine atoms onto the aromatic ring or the ethyl side chain, resulting in a mixture of polychlorinated products.
Polymerization: The elimination product, 2,4-dichlorostyrene, is a vinyl aromatic monomer and is susceptible to polymerization, especially in the presence of radical initiators, heat, or certain catalysts. google.com This can be a competing pathway during the elimination reaction itself if conditions are not carefully controlled. Anionic polymerization of halogenated styrenes has also been studied. datapdf.com
Substitution vs. Elimination: Nucleophilic substitution and elimination reactions are often in competition, particularly when reacting the 1,2-dichloroethyl moiety with a nucleophile that is also a strong base. libretexts.org The reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature, will determine the predominant pathway. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution.
Stereochemical Aspects of Reactions Involving this compound
The presence of a chiral center at the benzylic carbon of the 1,2-dichloroethyl group introduces stereochemical considerations into the reactions of this compound. The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene has been reported, indicating that enantiomerically enriched forms of this compound can be prepared and their stereochemical fate in subsequent reactions can be studied.
The stereochemical outcome of nucleophilic substitution reactions at the chiral benzylic carbon is dependent on the reaction mechanism.
S(_N)2 Reactions: These reactions proceed with a backside attack of the nucleophile, leading to an inversion of configuration at the chiral center. youtube.com If the starting material is the (S)-enantiomer, the product of an S(_N)2 reaction will be the (R)-enantiomer, and vice versa. This stereospecificity is a hallmark of the S(_N)2 mechanism.
S(_N)1 Reactions: These reactions proceed through a planar, achiral carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation with equal probability, leading to a racemic mixture of the two enantiomers (both retention and inversion of configuration). youtube.com Therefore, if an enantiomerically pure starting material undergoes an S(_N)1 reaction, the product will be optically inactive.
Elimination Reactions: E2 elimination reactions are stereospecific and require an anti-periplanar arrangement of the proton and the leaving group. libretexts.org If the starting material is a specific diastereomer, the E2 elimination will lead to a specific stereoisomer (E or Z) of the resulting alkene. For example, the elimination of HCl from a chiral diastereomer of this compound would be expected to yield a specific geometric isomer of the corresponding dichlorostyrene. researchgate.net
The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure target molecules. The choice of reagents and reaction conditions can favor one mechanistic pathway over another, thus allowing for the selective formation of a desired stereoisomer.
Diastereoselective and Enantioselective Pathways
The reactivity of this compound is significantly influenced by the stereochemistry of its 1,2-dichloroethyl group, which contains two adjacent chiral centers. This structure gives rise to the potential for diastereoselective and enantioselective transformations.
Diastereoselectivity
Diastereoselectivity is a key consideration in reactions such as dehydrohalogenation, where the spatial arrangement of the atoms dictates the reaction pathway and product formation. In an E2 elimination reaction, a concerted, single-step mechanism, the stereochemical outcome is highly dependent on the conformation of the substrate. libretexts.org For the elimination to proceed, the hydrogen atom and the leaving group (a chlorine atom in this case) must be in an anti-periplanar conformation. msu.edu This requirement means that different diastereomers of this compound would be expected to yield different olefinic products, or react at different rates.
For instance, the elimination of HCl from the two diastereomers of this compound would likely lead to the formation of (E)- and (Z)-1-(2,4-dichlorophenyl)-2-chloroethene. The specific diastereomer formed is dependent on which diastereomer of the starting material is used and the reaction conditions that allow for the necessary anti-periplanar arrangement of the atoms being eliminated. libretexts.org
Enantioselectivity
While diastereoselectivity is inherent to the substrate's structure, enantioselectivity in the reactions of this compound would typically be achieved through the use of external chiral agents. These can include chiral catalysts, such as chiral Lewis acids, or chiral reagents. bath.ac.uktaylorfrancis.com For example, a kinetically controlled reaction, such as a catalytic reduction or a nucleophilic substitution, could in principle be rendered enantioselective by a chiral catalyst that preferentially interacts with one enantiomer of the racemic starting material.
Enantioselective processes are of particular importance in the synthesis of biologically active molecules, where a specific enantiomer is often responsible for the desired therapeutic effect. In the context of polychlorinated compounds, enantioselective metabolism has been observed in biological systems, for instance, with chiral polychlorinated biphenyls (PCBs), where cytochrome P450 enzymes can preferentially metabolize one atropisomer over the other. nih.gov While not directly studying this compound, this highlights the potential for enantioselective pathways in the transformation of chiral polychlorinated aromatic compounds.
Catalytic and Solvent Effects on Reaction Kinetics and Selectivity
The kinetics and selectivity of reactions involving this compound are profoundly influenced by the choice of catalysts and solvents. These factors can dictate the reaction mechanism, favoring either substitution (SN1, SN2) or elimination (E1, E2) pathways.
Catalytic Effects
The presence of a catalyst can significantly alter the reaction rate and product distribution. For instance, in dehydrohalogenation reactions, the choice of base is critical. A strong, non-nucleophilic, sterically hindered base, such as potassium tert-butoxide, would favor the E2 elimination pathway. msu.edu
Lewis acids, on the other hand, can catalyze nucleophilic substitution reactions by coordinating to one of the chlorine atoms, making it a better leaving group and facilitating the formation of a carbocation intermediate, characteristic of an SN1 or E1 mechanism.
In the context of dehalogenation, transition metal catalysts, such as palladium on alumina, have been shown to be effective for the reductive dehalogenation of chlorinated hydrocarbons. dss.go.thacs.orgosti.gov Such a catalytic system could potentially be employed to dechlorinate this compound.
Solvent Effects
The solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby influencing the reaction rate and mechanism. uci.edubrainkart.comyoutube.comlibretexts.org
Polar Protic Solvents: Solvents like water and alcohols can solvate both cations and anions effectively. They are known to favor SN1 and E1 reactions by stabilizing the carbocation and leaving group intermediates. brainkart.com
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are capable of solvating cations but not anions as effectively. This leaves the nucleophile or base less solvated and therefore more reactive, favoring SN2 and E2 reactions. msu.edu
Nonpolar Solvents: In nonpolar solvents, ionic intermediates are not well-stabilized, which would generally disfavor SN1 and E1 pathways.
The following interactive table illustrates the hypothetical effect of different solvent and catalyst combinations on the reaction of this compound.
| Catalyst/Base | Solvent | Predominant Pathway | Expected Major Product | Relative Rate |
| Potassium tert-butoxide | tert-Butanol | E2 | 1-(2,4-dichlorophenyl)-2-chloroethene | Fast |
| Sodium ethoxide | Ethanol | SN2/E2 | Mixture of substitution and elimination products | Moderate |
| None (solvolysis) | Formic Acid | SN1/E1 | Mixture of substitution and elimination products | Slow |
| FeCl₃ (Lewis Acid) | Dichloromethane | SN1-like | Substitution product with a nucleophile | Moderate |
Role of Intermediates in Reaction Progression
The progression of reactions involving this compound is dictated by the formation and stability of transient intermediates. The nature of these intermediates depends on the reaction conditions.
The structure of this compound allows for the formation of a benzylic carbocation. The loss of a chloride ion from the carbon atom attached to the benzene ring would result in a secondary benzylic carbocation. This type of carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. chemistrysteps.comallen.inchempedia.info This stabilization makes the formation of a benzylic carbocation a key factor in SN1 and E1 reactions of this compound. stackexchange.com
The stability of the benzylic carbocation would be further influenced by the electron-withdrawing effects of the two chlorine atoms on the benzene ring, which would somewhat destabilize the carbocation compared to an unsubstituted benzyl (B1604629) cation. libretexts.org
Alternatively, the loss of a chloride from the terminal carbon of the ethyl chain would lead to a primary carbocation. Primary carbocations are highly unstable and their formation is generally not favored. Therefore, reaction pathways proceeding through this intermediate would be significantly slower.
In bimolecular reactions (SN2 and E2), the reaction proceeds through a high-energy transition state rather than a distinct intermediate. For an SN2 reaction, this would involve the backside attack of a nucleophile on one of the chlorinated carbon atoms. uci.edu In an E2 reaction, the transition state involves the simultaneous abstraction of a proton by a base and the departure of the chloride leaving group. msu.edu
Under certain conditions, such as in the presence of radical initiators or high-energy light, reactions could also proceed through radical intermediates. The benzylic position is also susceptible to radical formation due to resonance stabilization of the resulting benzylic radical. chemistrysteps.com
The identification of these intermediates can be achieved through various spectroscopic techniques, though their transient nature often makes direct observation challenging. youtube.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 1 1,2 Dichloroethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional techniques, it is possible to assign every proton and carbon signal to its specific position within the molecular structure.
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 2,4-dichloro-1-(1,2-dichloroethyl)benzene, the spectrum is expected to show distinct regions for aromatic and aliphatic protons.
The aromatic region would feature signals for the three protons on the benzene (B151609) ring. Due to the 2,4-dichloro substitution pattern, these protons are in unique chemical environments and would likely appear as a doublet, a doublet of doublets, and another doublet. The proton at C6 (adjacent to the dichloroethyl group and a chlorine atom) would be the most deshielded.
The aliphatic side chain contains a methine proton (-CH-) and a methylene (B1212753) group (-CH₂-). These would appear as a complex multiplet system due to coupling with each other, likely a triplet for the methine proton and a doublet for the methylene protons, further split by the methine proton.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H on C5 | ~7.3-7.5 | Doublet of Doublets | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz |
| H on C3 | ~7.2-7.4 | Doublet | Jmeta ≈ 2-3 Hz |
| H on C6 | ~7.1-7.3 | Doublet | Jortho ≈ 8-9 Hz |
| -CHCl- | ~5.0-5.5 | Triplet | Jvicinal ≈ 6-8 Hz |
Note: The values in this table are theoretical predictions based on typical chemical shifts for similar structural motifs.
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. For this compound, a total of 8 distinct signals are expected, corresponding to the 6 carbons of the benzene ring and the 2 carbons of the ethyl side chain. The carbons bonded to chlorine atoms will exhibit shifts further downfield.
Table 2: Predicted ¹³C NMR Signal Assignments
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (ipso, attached to ethyl group) | ~135-140 |
| C2 (attached to Cl) | ~132-136 |
| C4 (attached to Cl) | ~130-134 |
| C6 | ~129-132 |
| C3 | ~127-130 |
| C5 | ~125-128 |
| -CHCl- | ~65-75 |
Note: The values in this table are theoretical predictions.
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex structure. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu It would show a cross-peak between the methine proton and the methylene protons of the side chain, confirming their adjacency. In the aromatic region, correlations would be observed between H5 and its neighbors H3 and H6, helping to confirm their relative positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu Each proton signal in the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C NMR spectrum, allowing for the direct assignment of the protonated carbons (C3, C5, C6, and the two side-chain carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations. sdsu.edu This is particularly powerful for identifying quaternary carbons (C1, C2, C4) and piecing the molecular fragments together. For instance, the methylene protons (-CH₂Cl) would show a correlation to the methine carbon (-CHCl-), and the methine proton would show a correlation to the ipso-carbon (C1) of the aromatic ring, definitively linking the side chain to the ring. youtube.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. miamioh.edu
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.gov This "hard" ionization technique yields a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.org
The molecular ion peak (M+) for this compound would be expected at an m/z corresponding to its molecular weight. A key feature would be a complex isotopic cluster for any chlorine-containing fragment, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). youtube.com For the molecular ion containing four chlorine atoms, a characteristic pattern of peaks (M, M+2, M+4, M+6, M+8) would be observed.
Common fragmentation pathways would likely include:
Benzylic cleavage: Loss of a CH₂Cl radical to form a stable dichlorobenzyl cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Loss of a chlorine radical: Cleavage of a C-Cl bond.
Table 3: Predicted Key Fragments in EI-MS
| Predicted m/z | Possible Fragment Ion | Notes |
|---|---|---|
| 242 (and isotopes) | [C₈H₆Cl₄]⁺ | Molecular Ion (M⁺) |
| 207 (and isotopes) | [M - Cl]⁺ | Loss of a chlorine radical |
| 193 (and isotopes) | [M - CH₂Cl]⁺ | Benzylic cleavage |
| 173 (and isotopes) | [C₈H₆Cl₂]⁺ | Loss of two chlorine atoms or HCl and Cl |
Note: The m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl). Each fragment containing chlorine will show a characteristic isotopic pattern.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures or for thermally labile compounds that may not be suitable for gas chromatography. researchgate.net
Using a "soft" ionization technique such as Electrospray Ionization (ESI), which is common in LC-MS, would likely produce a protonated molecule [M+H]⁺ with minimal fragmentation. nih.govresearchgate.net This is highly valuable for confirming the molecular weight of the compound, especially if the molecular ion peak in EI-MS is weak or absent. nih.gov By providing a clear indication of the molecular mass, LC-MS complements the structural details obtained from the fragmentation patterns in EI-MS and the connectivity information from NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, the GC component separates the compound from the sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The energetic molecular ions produced during ionization are unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint.
For this compound, the molecular ion peak (M+) would be expected, though it may be of low intensity due to the instability of the molecule under EI conditions. dtic.mil A key feature in the mass spectrum would be the distinctive isotopic cluster patterns caused by the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern is predicted to be dominated by several key cleavage pathways:
Alpha-cleavage: Fission of the C-C bond between the aromatic ring and the dichloroethyl side chain. This would result in a prominent fragment corresponding to the 2,4-dichlorobenzyl cation or a related tropylium (B1234903) ion.
Loss of Chlorine: Sequential loss of chlorine atoms from the molecular ion or major fragments.
Side-chain Fragmentation: Cleavage within the dichloroethyl group itself.
The predicted major fragments and their corresponding m/z values are detailed in the table below.
Table 1: Predicted Mass Fragments for this compound in GC-MS
| Predicted Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₈H₆Cl₄]⁺ | Molecular Ion (M⁺) | 242 |
| [C₈H₆Cl₃]⁺ | Loss of a chlorine atom | 207 |
| [C₇H₅Cl₂]⁺ | Cleavage of the C-C bond with loss of CH₂Cl₂ | 159 |
Note: The listed m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl). The actual spectrum would show isotopic clusters for each chlorine-containing fragment.
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of the bonds within the molecule.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. These include vibrations associated with the substituted benzene ring and the chlorinated aliphatic side chain. Based on data from structurally similar compounds like (1,2-dichloroethyl)benzene (B94001) and 2,4-dichlorotoluene, the key spectral features can be predicted. nist.govnist.gov
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, indicating the presence of C-H bonds on the benzene ring.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the dichloroethyl side chain.
Aromatic C=C Stretching: A series of peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
C-Cl Stretching: Strong absorption bands in the 600-800 cm⁻¹ region are characteristic of carbon-chlorine bonds. The spectrum would likely show multiple bands in this region due to the different chemical environments of the chlorine atoms attached to the aromatic ring and the ethyl side chain.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 800-900 cm⁻¹ region, and their exact position can help confirm the 1,2,4-substitution pattern.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3050 - 3150 | C-H Stretch | Aromatic Ring |
| 2900 - 3000 | C-H Stretch | Aliphatic Side Chain |
| 1475 - 1600 | C=C Stretch | Aromatic Ring |
| 800 - 900 | C-H Bend (Out-of-plane) | 1,2,4-Substituted Benzene |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for assessing the purity of volatile and semi-volatile organic compounds. cdc.gov The sample is vaporized and separated on a capillary column, and the detector measures the ions produced when the eluted compounds are burned in a hydrogen-air flame. The detector response is proportional to the mass of carbon atoms, making it a reliable quantitative technique.
For this compound, GC-FID can effectively determine its purity by separating it from starting materials, by-products, or residual solvents. The retention time of the compound depends on its boiling point and its interaction with the column's stationary phase. A non-polar or medium-polarity column (e.g., DB-5ms) would be suitable for this analysis. While FID is an excellent universal detector for hydrocarbons, its sensitivity to highly halogenated compounds can be somewhat reduced compared to non-halogenated analogues. thermofisher.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. hpst.cz It is particularly useful for analyzing compounds that are not sufficiently volatile for GC or for separating isomers.
For a nonpolar molecule like this compound, a reversed-phase HPLC method would be most appropriate. sielc.com In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is retained on the column and then eluted as the proportion of the organic solvent in the mobile phase increases. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring possesses a strong chromophore that absorbs UV light. This method is highly effective for assessing purity and can also be optimized to separate it from its various positional isomers.
Table 3: Typical HPLC Conditions for Analysis of Chlorinated Aromatic Compounds
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Detection | UV-Vis Detector (e.g., at 220 nm) |
| Flow Rate | 1.0 mL/min |
Computational Chemistry and Theoretical Modeling of 2,4 Dichloro 1 1,2 Dichloroethyl Benzene
Quantum Chemical Calculations for Molecular and Electronic Structure
Due to a lack of specific published research on the computational chemistry of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene, a detailed analysis based on direct computational studies for this exact molecule cannot be provided at this time. Theoretical investigations employing quantum chemical calculations are essential for a deep understanding of the molecular and electronic properties of a compound. Such studies typically involve the use of methodologies like Density Functional Theory (DFT) to elucidate the optimized molecular geometry, electronic structure, and reactivity.
The following sections outline the standard computational analyses that would be performed to characterize this compound. However, without specific research data, the content remains a description of the methodologies rather than a presentation of concrete findings for this molecule.
Density Functional Theory (DFT) Studies of Optimized Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key application of DFT in chemistry is the optimization of molecular geometry to determine the most stable conformation of a molecule. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
For this compound, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). The calculation would yield precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the three-dimensional structure of the molecule and how its geometry influences its physical and chemical properties.
Interactive Data Table: Hypothetical Optimized Geometrical Parameters A representative table of the kind of data a DFT study would produce is shown below. Note that these are not actual calculated values for this compound.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized picture of the electronic structure by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).
Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF)
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of a molecule. It provides a clear picture of the electron localization in chemical bonds and lone pairs. For this compound, an ELF analysis would help to visualize the covalent bonds and the lone pairs on the chlorine atoms.
Fukui Functions and Reactive Site Analysis
Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. They are based on the change in electron density at a particular point when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): for predicting nucleophilic attack (where an electron is added).
f-(r): for predicting electrophilic attack (where an electron is removed).
f0(r): for predicting radical attack.
By calculating the Fukui functions for each atom in this compound, one could quantitatively predict which sites are most susceptible to different types of chemical reactions.
Reaction Mechanism Predictions and Kinetic Studies
Computational chemistry can also be employed to predict the mechanisms of chemical reactions and to study their kinetics. By mapping the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information is invaluable for understanding how a reaction proceeds and for predicting reaction rates. For this compound, theoretical studies could be used to investigate, for example, the mechanisms of dehydrochlorination or substitution reactions.
Characterization of Transition States and Activation Energies
No published studies were found that computationally characterize the transition states or calculate the activation energies for reactions involving this compound. This information would require specific quantum mechanical calculations for proposed reaction mechanisms, which have not been reported.
Elucidation of Dominant Reaction Pathways and Intermediate Formation
There is a lack of computational research elucidating the dominant reaction pathways and the formation of intermediates for this compound. Such studies are essential for understanding its chemical behavior but have not been documented in the available literature.
Computational Studies of Solvent and Temperature Effects on Reaction Kinetics
No computational investigations into the effects of different solvents or varying temperatures on the reaction kinetics of this compound were identified. While general principles of solvent and temperature effects are known, specific quantitative data and theoretical models for this compound are absent.
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
While methods like Density Functional Theory (DFT) and Gauge-Independent Atomic Orbital (GIAO) are standard for predicting NMR chemical shifts, no studies applying these methods to this compound to generate predicted ¹H or ¹³C NMR data could be located.
Vibrational Frequency Calculations and Spectral Assignment
Similarly, there are no available computational studies detailing the vibrational (IR/Raman) frequencies for this compound. Such calculations are necessary to assign specific spectral bands to the vibrational modes of the molecule, but this research has not been published.
Due to the absence of this specific scientific data, the generation of the requested article with "thorough, informative, and scientifically accurate content" for each section is not feasible.
Derivatives and Advanced Applications of 2,4 Dichloro 1 1,2 Dichloroethyl Benzene in Academic Research
Role as an Intermediate in Fine Chemical Synthesis
As a chemical intermediate, 2,4-dichloro-1-(1,2-dichloroethyl)benzene is a critical component in multi-step synthetic pathways. Its specific stereoisomers are particularly valuable for producing enantiomerically pure target molecules, which is of paramount importance in the pharmaceutical industry.
Precursor for Pharmaceutical Intermediates (e.g., Luliconazole)
The most significant and well-documented application of this compound is its role as a key intermediate in the synthesis of the antifungal agent Luliconazole. google.compatsnap.comunimi.it Specifically, the (S)-enantiomer, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, is required for the production of this active pharmaceutical ingredient. google.com
The synthesis is a multi-step process that emphasizes stereochemical control to achieve the desired product with high optical purity. google.compatsnap.com A common pathway begins with ω-chloro-2,4-dichloroacetophenone, which undergoes a chiral reduction to form (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. google.com This alcohol is then subjected to a chlorination reaction, often using an agent like oxalyl chloride, to yield the target intermediate, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene. google.compatsnap.com The development of efficient, high-yield, and cost-effective methods for this synthesis is a subject of ongoing research, with patents describing processes that can achieve a mole total recovery of over 90% and an optical purity of 99.0% or greater. google.com The large-scale synthesis of this intermediate has also been a focus of process chemistry research, underscoring its industrial importance. researchgate.net
The (S)-intermediate is then used in subsequent steps to construct the dithiolane ring and attach the imidazole (B134444) moiety, ultimately forming Luliconazole, which is chemically known as (-)-(2E)-(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylideneacetonitrile. unimi.itnih.gov
| Step | Starting Material | Key Reagents/Catalysts | Product | Significance |
|---|---|---|---|---|
| 1 | ω-chloro-2,4-dichloroacetophenone | Chiral catalyst, Hydrogen source (e.g., Sodium formate) | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Establishes the required stereocenter. google.compatsnap.com |
| 2 | (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol | Chlorinating agent (e.g., Oxalyl chloride), Methylene (B1212753) dichloride | (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene | Creates the key intermediate for Luliconazole synthesis. google.com |
Building Block for Agrochemicals
Chlorinated aromatic compounds are a well-established class of molecules in the agrochemical industry. While direct synthesis of a commercial agrochemical from this compound is not prominently documented in the provided research, its structural motifs are highly relevant. A closely related compound, 2,4-dichloro-1-(1-chloroethyl)benzene, is noted for its use as a precursor in the synthesis of agrochemicals. smolecule.com This suggests that the 2,4-dichlorophenyl group combined with a reactive ethyl side chain is a valuable scaffold for building pesticide molecules. smolecule.com
Furthermore, research into the environmental fate of the pesticide DDT has identified a metabolite, 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene, which shares the dichlorinated benzene (B151609) ring structure. nih.gov The inherent biological activity of chlorinated organic compounds means that derivatives of this compound are plausible candidates for the development of new agricultural chemicals. smolecule.com Its multiple chlorine atoms can influence the molecule's lipophilicity, environmental persistence, and mode of action, all critical parameters in agrochemical design.
Synthesis of Other Specialized Organic Chemicals
The reactivity of this compound makes it a versatile building block for a range of other specialized organic chemicals beyond its primary use in pharmaceuticals. The two chlorine atoms on the ethyl side chain present distinct opportunities for chemical modification. One chlorine is benzylic and thus more reactive towards nucleophilic substitution, while the other is on a terminal carbon.
This reactivity allows for the controlled introduction of other functional groups. For instance, the synthesis of 2,4-dichloro-1-[1-(2,4-dichloro-benzyloxy)ethyl]benzene has been reported. nih.govresearchgate.netnih.gov This ether is formed by reacting 1-(2,4-dichlorophenyl)ethanol (B75374) with 2,4-dichloro-1-(chloromethyl)benzene, demonstrating how the core structure can be elaborated into more complex molecules. nih.gov The potential for nucleophilic substitution and elimination reactions on the chloroethyl group opens pathways to synthesize various derivatives, including alkenes, alcohols, and amines, making it a useful starting point in organic synthesis. smolecule.com
Development of Novel Materials and Functional Polymers
The utility of this compound and its derivatives extends beyond fine chemical synthesis into the realm of materials science. The presence of multiple chlorine atoms on a rigid aromatic platform provides opportunities for creating polymers and framework materials with unique properties.
Functionalization for Polymer Chemistry
While not a conventional monomer, the structure of this compound suggests potential roles in polymer chemistry. The reactive chlorine atoms on the ethyl group could be used to functionalize existing polymer chains, introducing the dichlorophenyl moiety as a pendant group. This could impart specific properties to the host polymer, such as increased flame retardancy, modified refractive index, or altered solubility.
Alternatively, under specific conditions, the compound could potentially act as a monomer or a cross-linking agent. The di-functionality of the side chain could, in principle, allow it to react with other monomers to be incorporated into a polymer backbone. This would create polymers with a high halogen content, a feature often sought for creating materials with low flammability.
Incorporation into Coordination Polymers and Metal-Organic Frameworks (based on related compounds)
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.commdpi.com The properties of these materials can be precisely tuned by modifying the organic linker. While this compound is not itself a typical linker, it represents a scaffold that could be chemically modified to become one. For example, the ethyl group could be oxidized to a carboxylic acid, creating a dichlorinated benzoic acid derivative capable of coordinating to metal centers.
Research on related compounds demonstrates the value of using chloro-functionalized linkers in MOFs. researchgate.netnih.gov The presence of chlorine atoms within the pores of a MOF can create specific interaction sites that enhance the material's affinity for certain guest molecules. nih.govnih.gov For example, chloro-decorated MOFs have shown exceptional performance in the adsorption of trace amounts of benzene, driven by favorable –CH···Cl and Cl···π interactions between the framework and the benzene molecule. nih.govnih.gov By converting a molecule like this compound into a suitable linker, it would be possible to design MOFs that leverage these interactions for applications in gas separation, storage, or sensing. mdpi.com
| MOF Material | Key Functional Group | Interaction Mechanism with Benzene | Reported Benzene Uptake |
|---|---|---|---|
| MIL-101 | None (Terephthalate linker) | General van der Waals forces | 16.7 mmol g-1 at 303 K, 80 mbar. nih.gov |
| UiO-66-Cu(II) | Open Cu(II) sites | Cu(II)···π interactions | 3.92 mmol g-1 at 298 K, 1.2 mbar. nih.gov |
| MFM-68-Cl2 | Chloro groups | –CH···Cl and Cl···π interactions | 4.62 mmol g-1 at 298 K, 0.12 mbar. nih.govnih.gov |
Advanced Chemical Transformations for Complex Molecular Architectures
The unique arrangement of reactive sites in this compound offers a versatile platform for advanced chemical transformations. The dichlorinated benzene ring is a candidate for various cross-coupling reactions, while the 1,2-dichloroethyl side chain provides a handle for subsequent cyclization and annulation, paving the way for the synthesis of intricate polycyclic compounds.
Cross-Coupling Reactions and Their Mechanistic Insights
The presence of two chlorine atoms on the benzene ring allows for participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mit.eduiupac.org Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient coupling. mit.edu
The generally accepted mechanism for these reactions involves a catalytic cycle initiated by the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org For polychlorinated benzenes, selective mono- or di-substitution can often be achieved by carefully controlling reaction conditions. nih.gov
Given the structure of this compound, it could hypothetically undergo various well-established cross-coupling reactions. The following table outlines potential transformations based on seminal cross-coupling methodologies.
Table 1: Hypothetical Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | Aryl-substituted dichlorobenzene derivative |
| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | Aryl-substituted dichlorobenzene derivative |
| Negishi Coupling | Organozinc (Ar-ZnCl) | PdCl₂(dppf) | Aryl-substituted dichlorobenzene derivative |
| Hiyama Coupling | Organosilane (Ar-Si(OR)₃) | PdCl₂ / PPh₃ | Aryl-substituted dichlorobenzene derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | Amino-substituted dichlorobenzene derivative |
These potential reactions would allow for the introduction of a wide array of functional groups onto the aromatic core, thereby generating a library of novel derivatives for further synthetic exploration or biological screening.
Annulation and Cyclization Strategies for Polycyclic Compounds
The 1,2-dichloroethyl group on the benzene ring is a key functionality for constructing polycyclic systems. A common and effective strategy would be to first induce dehydrohalogenation to form a vinyl or ethynyl (B1212043) group, which can then participate in cyclization reactions. libretexts.orgunacademy.com
A double dehydrohalogenation of the 1,2-dichloroethyl group using a strong base, such as sodium amide (NaNH₂), could yield a 2,4-dichloro-1-ethynylbenzene (B1339811) intermediate. libretexts.org This alkyne is a versatile building block for various annulation reactions, including cycloadditions, to form fused ring systems characteristic of polycyclic aromatic hydrocarbons (PAHs). researchgate.net PAHs are a class of molecules with significant interest in materials science and electronics. nih.gov
Alternatively, a single dehydrohalogenation could produce a 2,4-dichloro-1-(chlorovinyl)benzene intermediate. This vinyl halide could then be utilized in intramolecular Heck reactions or other palladium-catalyzed cyclizations to forge new rings. core.ac.uk Lewis acid-promoted cyclizations are another avenue for forming heterocyclic systems. rsc.org
The following table presents hypothetical strategies for the synthesis of polycyclic compounds starting from this compound.
Table 2: Hypothetical Annulation and Cyclization Strategies
| Initial Transformation | Key Intermediate | Subsequent Reaction | Potential Polycyclic Product Class |
|---|---|---|---|
| Double Dehydrohalogenation | 2,4-Dichloro-1-ethynylbenzene | [4+2] Cycloaddition (Diels-Alder) with a diene | Dichlorinated Dihydronaphthalene derivatives |
| Double Dehydrohalogenation | 2,4-Dichloro-1-ethynylbenzene | Transition-metal catalyzed [2+2+2] cycloaddition | Substituted Benzene derivatives |
| Mono-Dehydrohalogenation | 2,4-Dichloro-1-(chlorovinyl)benzene | Intramolecular Heck Reaction (with appropriate tether) | Fused bicyclic systems |
| Reaction with nucleophile | - | Intramolecular nucleophilic substitution/cyclization | Heterocyclic compounds |
These proposed pathways illustrate how this compound could serve as a valuable precursor for creating diverse and complex polycyclic and heterocyclic frameworks, which are prevalent motifs in pharmaceuticals and functional materials.
Environmental Photochemistry and Degradation Pathways of 2,4 Dichloro 1 1,2 Dichloroethyl Benzene
Formation as a Metabolite of Persistent Organic Pollutants (e.g., DDE, DDT)
There is no available scientific literature that identifies or describes the formation of 2,4-Dichloro-1-(1,2-dichloroethyl)benzene as a metabolite of either DDT or DDE.
Photochemical Degradation Mechanisms and Pathways
No studies detailing the specific photochemical degradation mechanisms or pathways for this compound were found.
Advanced Analytical Detection in Environmental Matrices for Pathway Elucidation
Specific advanced analytical methods for the detection of this compound in environmental matrices to elucidate its degradation pathways are not described in the available literature.
Stereoisomer Resolution and Quantification in Environmental Samples
There is no information available regarding the resolution and quantification of potential stereoisomers of this compound in environmental samples.
Due to the lack of specific data for the requested compound, no data tables or detailed research findings can be provided.
Future Research Directions and Unresolved Challenges for 2,4 Dichloro 1 1,2 Dichloroethyl Benzene
Development of More Sustainable and Greener Synthetic Methodologies
The current synthesis of polychlorinated aromatic compounds, including 2,4-Dichloro-1-(1,2-dichloroethyl)benzene, often relies on traditional methods that can be resource-intensive and generate hazardous waste. A primary challenge and a significant area for future research is the development of more sustainable and greener synthetic methodologies. This involves a multi-pronged approach focused on reducing the environmental footprint of the synthesis process.
Key areas of investigation will include:
Alternative Chlorination Reagents and Catalysts: Moving away from harsh chlorinating agents towards more benign alternatives is a critical step. Research into the use of N-chlorosuccinimide (NCS) and other N-chloro compounds, activated by visible light photocatalysis, presents a promising avenue for the selective chlorination of aromatic C-H bonds under milder conditions. geneonline.com The development of recyclable and highly selective catalysts, potentially based on earth-abundant metals, will also be crucial.
Energy-Efficient Synthesis: The exploration of photochemical and electrochemical methods can significantly reduce the energy consumption associated with traditional thermal processes. geneonline.com Visible-light-mediated reactions, in particular, offer a more sustainable approach to activating molecules and driving chemical transformations. nih.gov
Biocatalytic Approaches: The use of enzymes and whole-cell systems for the synthesis of halogenated organic compounds is a burgeoning field. nih.gov Future research could focus on identifying or engineering enzymes capable of regioselective chlorination of the benzene (B151609) ring or the ethyl side chain, offering a highly specific and environmentally friendly synthetic route. nih.gov
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |
| Photocatalysis | Milder reaction conditions, use of visible light as a renewable energy source, high selectivity. geneonline.com | Catalyst stability and recyclability, scaling up of photochemical reactors. |
| Electrocatalysis | Direct use of electricity, potential for solvent-free conditions, precise control over reaction parameters. geneonline.com | Electrode material development, understanding complex reaction mechanisms. |
| Biocatalysis | High regio- and stereoselectivity, use of renewable resources, biodegradable catalysts. nih.gov | Enzyme discovery and engineering, stability of biocatalysts in industrial processes. |
Exploration of Novel Reactivity and Uncatalyzed Transformations
The reactivity of this compound is largely dictated by the presence of multiple chlorine substituents on both the aromatic ring and the ethyl side chain. While classical reactions such as nucleophilic aromatic substitution and elimination are known for related compounds, a significant opportunity lies in the exploration of novel and uncatalyzed transformations. smolecule.com
Future research in this area should focus on:
Uncatalyzed Dehalogenation: Investigating the potential for selective, uncatalyzed dehalogenation could lead to the synthesis of a range of partially dechlorinated derivatives with potentially unique properties. Thermal and pressure-induced decomposition studies on related polychlorinated biphenyls (PCBs) have shown that dechlorination is a key transformation pathway. nih.govnih.gov Understanding the conditions that favor specific dehalogenation patterns in this compound without the need for a catalyst is a key challenge.
Novel Rearrangements and Cyclizations: The steric and electronic effects of the chlorine atoms could facilitate unexpected molecular rearrangements under specific conditions. For instance, studies on the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) have revealed novel rearrangements leading to 1,1-dichloro-1-alkenones. beilstein-journals.org Similar investigations into the Lewis acid-mediated reactions of this compound could uncover new synthetic pathways.
Computational Modeling of Reactivity: Theoretical and computational studies can provide valuable insights into the reactivity of this molecule. Density functional theory (DFT) calculations, for example, can be used to predict reaction pathways, transition states, and the influence of the chlorine substituents on the electronic structure and reactivity of the molecule. nih.gov This predictive capability can guide experimental efforts towards the discovery of novel transformations.
Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. youtube.comnih.gov For a molecule like this compound, where the parameter space for reactions can be vast, AI and ML offer powerful tools to accelerate research and development.
Future research directions in this domain include:
Predictive Models for Synthesis: Developing machine learning models trained on large datasets of chlorination and other halogenation reactions can help predict the optimal conditions for the synthesis of this compound with high yield and selectivity. geneonline.comnih.gov These models can analyze various parameters, including catalyst, solvent, temperature, and reaction time, to suggest the most promising experimental setups. youtube.com
AI-Driven Retrosynthesis: AI-powered retrosynthesis tools can be employed to identify novel and more efficient synthetic routes to this compound. moleculemaker.orgelsevier.com By analyzing vast reaction databases, these tools can propose unconventional disconnections and starting materials, potentially leading to more sustainable and cost-effective syntheses. rsc.org
Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize the conditions for reactions involving this compound as a starting material. youtube.com By iteratively learning from experimental data, these algorithms can guide researchers to the optimal set of conditions for achieving a desired product in high yield, minimizing the need for extensive trial-and-error experimentation.
| AI/ML Application | Potential Impact on this compound Research | Data Requirements and Challenges |
| Reaction Outcome Prediction | Accelerated discovery of new reactions and optimization of existing ones. | Large, high-quality datasets of similar reactions are needed for model training. |
| Retrosynthesis Planning | Identification of novel, more efficient, and sustainable synthetic routes. moleculemaker.orgelsevier.com | Access to comprehensive reaction databases and robust algorithms for pathway evaluation. |
| Reaction Condition Optimization | Reduced experimental effort and resource consumption in developing new applications. youtube.com | Integration of ML algorithms with automated experimental platforms for efficient data generation. |
Expanding Utility in Emerging Fields of Materials Science and Chemical Biology (focused on new synthetic targets and applications)
While currently having limited direct applications, the unique structure of this compound makes it a potentially valuable building block for new materials and a scaffold for chemical biology probes. Unlocking this potential requires a focused research effort on derivatization and functionalization.
Future research should explore:
Polymer Synthesis: The dichloroethyl group offers a potential handle for polymerization reactions. Research into the controlled polymerization of this compound or its derivatives could lead to the development of novel polymers with unique properties, such as flame retardancy or specific dielectric characteristics, stemming from the high chlorine content. The use of related polychlorinated compounds in plasticizers and insulating fluids suggests a precedent for such applications.
Precursor for Advanced Materials: Selective functionalization of the aromatic ring or the ethyl side chain could transform this compound into a precursor for more complex molecules with applications in materials science. For example, its derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or as building blocks for porous organic frameworks (POFs). The development of molecularly imprinted polymers for polychlorinated aromatic compounds indicates the potential for creating materials with tailored recognition properties.
Scaffold for Chemical Biology: In chemical biology, the dichlorophenyl moiety can serve as a scaffold for the design of small molecule probes to study biological systems. By selectively replacing the chlorine atoms with other functional groups, libraries of compounds can be synthesized and screened for biological activity. The known use of a related compound, 2,4-dichloro-1-(1-chloroethyl)benzene, in biochemical research for studying proteomics suggests the potential for developing more sophisticated tools from this structural motif. smolecule.com
| Emerging Field | Potential Application of this compound Derivatives | Key Synthetic Challenges |
| Materials Science | Flame-retardant polymers, specialty dielectrics, precursors to porous organic frameworks. | Controlled polymerization, selective functionalization of the polychlorinated structure. |
| Chemical Biology | Scaffolds for bioactive molecules, probes for studying biological processes. | Development of selective and biocompatible derivatization reactions. |
Q & A
Q. What are the optimal synthetic routes for 2,4-Dichloro-1-(1,2-dichloroethyl)benzene, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 1,2-dichloroethyl chloride and 1,3-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side products like polychlorinated byproducts . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization. Purity is verified via GC-MS and ¹H/¹³C NMR, with deuterated solvents (e.g., CDCl₃) ensuring accurate spectral resolution .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- Methodological Answer :
- NMR : The ¹H NMR spectrum will show distinct signals for the dichloroethyl group (δ ~4.5–5.5 ppm for CH₂Cl and CHCl₂) and aromatic protons (δ ~7.0–7.5 ppm with coupling patterns reflecting substitution). ¹³C NMR resolves chlorine-induced deshielding (e.g., C-Cl carbons at δ 40–60 ppm) .
- IR : Stretching frequencies for C-Cl bonds (550–850 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm functional groups.
- HRMS : Exact mass analysis (e.g., m/z 253.93 for C₈H₆Cl₄⁺) differentiates it from analogs like Nitrofen (C₁₂H₇Cl₂NO₃) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The dichloroethyl group undergoes SN2 reactions due to steric accessibility, while aromatic chlorines are less reactive. Kinetic studies (e.g., with NaSH in ethanol) can quantify substitution rates at each site. Computational modeling (DFT) identifies transition-state geometries and charge distribution, explaining regioselectivity . Competing elimination pathways (e.g., dehydrohalogenation) are minimized by polar aprotic solvents (DMF, DMSO) .
Q. How do environmental factors influence the compound’s stability and degradation pathways?
- Methodological Answer :
- Hydrolysis : Under acidic/basic conditions, the dichloroethyl group hydrolyzes to vicinal diols, monitored via HPLC-UV .
- Photodegradation : UV irradiation (λ = 254 nm) in aqueous solutions generates chlorinated radicals, analyzed by EPR spectroscopy. Byproducts (e.g., 2,4-dichlorobenzoic acid) are identified via LC-QTOF-MS .
- Microbial Degradation : Soil microcosm studies with Pseudomonas spp. track metabolite formation (e.g., dechlorinated intermediates) using isotope-labeled (¹³C) substrates .
Q. What contradictions exist in toxicity data for chlorinated benzene derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in ecotoxicity (e.g., LC₅₀ variations in fish models) may arise from impurities (e.g., traces of 1,2-dichloroethylene) or isomer-specific effects. Rigorous batch-to-batch purity checks (≥99% via GC) and enantiomeric resolution (chiral HPLC) are critical . Comparative studies with Nitrofen (a banned analog) highlight structural determinants of carcinogenicity, such as nitro-group vs. chloroethyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
